

# An In-Depth Technical Guide to the Chemical Structure and Properties of Nirogacestat

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## Compound of Interest

Compound Name: Nirogacestat

Cat. No.: B1193386

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nirogacestat**, marketed under the brand name OGSIVEO®, is a first-in-class, orally bioavailable, selective inhibitor of the gamma-secretase ( $\gamma$ -secretase) enzyme.<sup>[1][2]</sup> Its development marks a significant advancement in the treatment of progressing desmoid tumors, a rare and locally aggressive soft-tissue neoplasm for which there were previously no approved systemic therapies.<sup>[2][3]</sup> This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Nirogacestat**, intended for an audience of researchers, scientists, and professionals in the field of drug development.

## Chemical Structure and Identification

**Nirogacestat** is a complex small molecule with the chemical formula  $C_{27}H_{41}F_2N_5O$ .<sup>[4]</sup> It possesses two chiral centers, with the active stereoisomer being the (S,S) enantiomer.<sup>[5]</sup>

Table 1: Chemical Identifiers for **Nirogacestat**

Identifier	Value
IUPAC Name	(2S)-2-[[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
SMILES String	<chem>CCC--INVALID-LINK--NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCCC3=C(C2)C(=CC(=C3)F)F</chem>
CAS Number	1290543-63-3
PubChem CID	46224413

## Physicochemical Properties

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of **Nirogacestat**

Property	Value
Molecular Weight	489.64 g/mol
Melting Point	227 °C (as determined by Differential Scanning Calorimetry)[6]
pKa	5.77, 7.13
Aqueous Solubility	11.4 mg/mL (for the hydrobromide salt)
LogP (calculated)	4.8
Protein Binding	99.6% (in human serum)

## Experimental Protocols

## Determination of Physicochemical Properties

Detailed experimental protocols for the determination of **Nirogacestat**'s physicochemical properties are not extensively available in the public domain. However, standard methodologies for such characterizations are well-established in the pharmaceutical sciences.

- **Solubility Determination (General Method):** The equilibrium solubility of a compound is typically determined using the shake-flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH. The suspension is then agitated at a constant temperature until equilibrium is reached. After separating the solid and liquid phases (e.g., by centrifugation or filtration), the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **pKa Determination (General Method):** The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and capillary electrophoresis.[\[10\]](#) Potentiometric titration involves titrating a solution of the compound with a strong acid or base and monitoring the pH changes. The pKa value corresponds to the pH at which 50% of the compound is in its ionized form.

## Purity and Structural Analysis

- **High-Performance Liquid Chromatography (HPLC):** A reverse-phase HPLC method has been developed for the quantitative analysis of **Nirogacestat**. This method typically utilizes a C18 column with a mobile phase consisting of an acetonitrile and aqueous buffer gradient. Detection is commonly performed using a photodiode array (PDA) detector.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- **Spectroscopic Analysis:**
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of **Nirogacestat** by providing detailed information about the connectivity and chemical environment of the atoms.[\[6\]](#)
  - **Mass Spectrometry (MS):** High-resolution mass spectrometry is employed to determine the exact mass of the molecule, further confirming its elemental composition.[\[6\]](#)

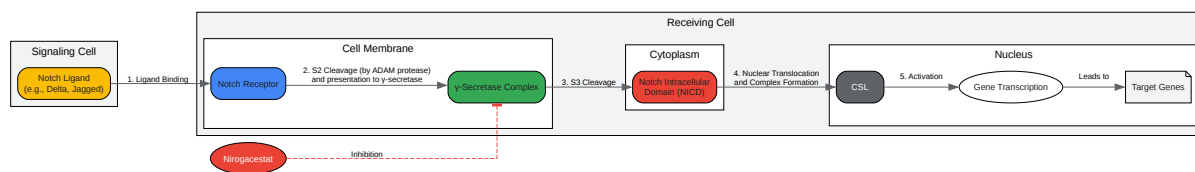
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[\[6\]](#)
- Crystallographic Analysis:
  - X-ray Powder Diffraction (XRPD): This technique is used to characterize the solid-state form of **Nirogacestat**, including identifying different polymorphic forms.[\[5\]](#)

## Mechanism of Action: Inhibition of the Notch Signaling Pathway

**Nirogacestat** exerts its therapeutic effect by inhibiting the  $\gamma$ -secretase enzyme complex, a key player in the Notch signaling pathway.[\[15\]](#) The Notch pathway is a highly conserved signaling cascade that regulates cell fate decisions, including proliferation, differentiation, and apoptosis.[\[16\]\[17\]\[18\]\[19\]](#) Dysregulation of this pathway is implicated in the pathogenesis of various diseases, including desmoid tumors.[\[15\]](#)

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on a signaling cell to a Notch receptor on a neighboring receiving cell.[\[6\]\[16\]\[17\]](#) This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final cleavage is mediated by the  $\gamma$ -secretase complex, which releases the Notch intracellular domain (NICD).[\[16\]\[17\]\[18\]](#) The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and activates the transcription of target genes that promote cell growth and survival.[\[6\]\[17\]](#)

**Nirogacestat** binds to the presenilin subunit of the  $\gamma$ -secretase complex, inhibiting its proteolytic activity.[\[20\]](#) This blockage prevents the release of NICD, thereby downregulating Notch signaling and inhibiting the growth of tumor cells that are dependent on this pathway.[\[15\]](#)  
[\[20\]](#)

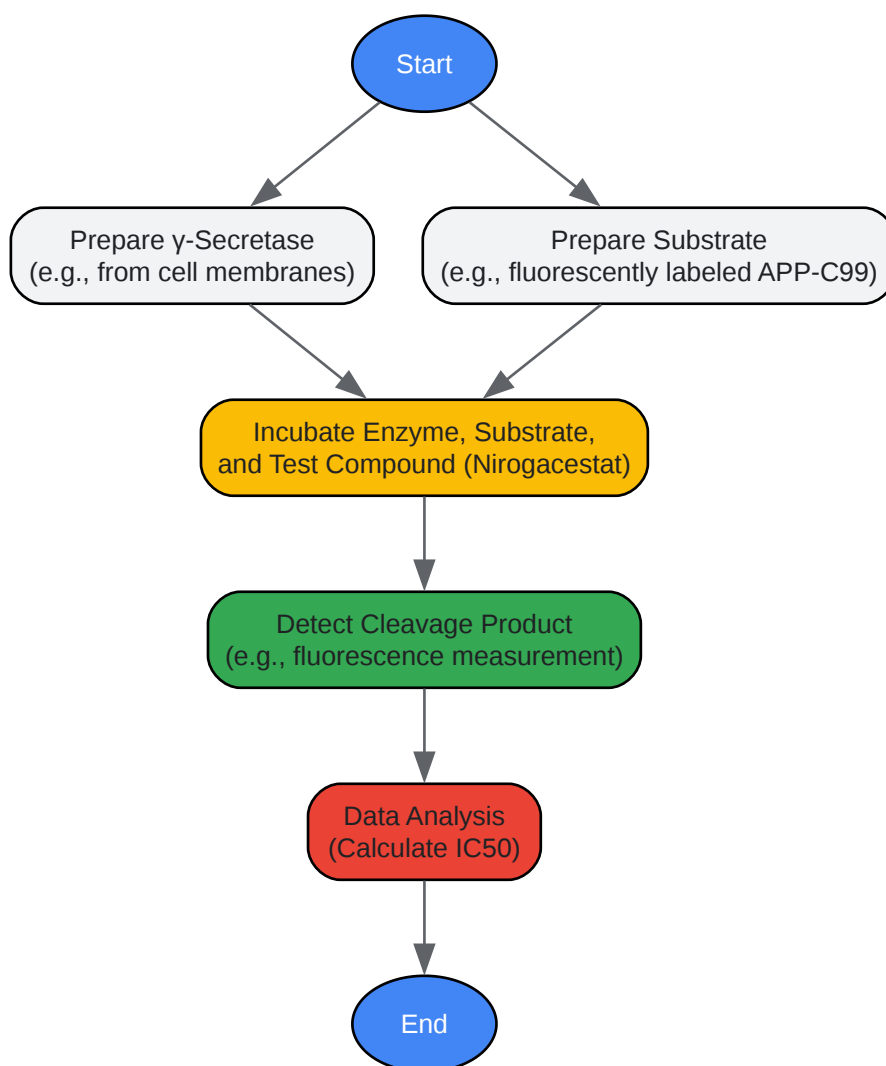


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Figure 1: Mechanism of Action of **Nirogacestat** in the Notch Signaling Pathway.

## Experimental Workflow: In Vitro Gamma-Secretase Inhibition Assay

To evaluate the inhibitory activity of compounds like **Nirogacestat**, an in vitro gamma-secretase inhibition assay is commonly employed. This assay measures the ability of a test compound to block the cleavage of a gamma-secretase substrate.

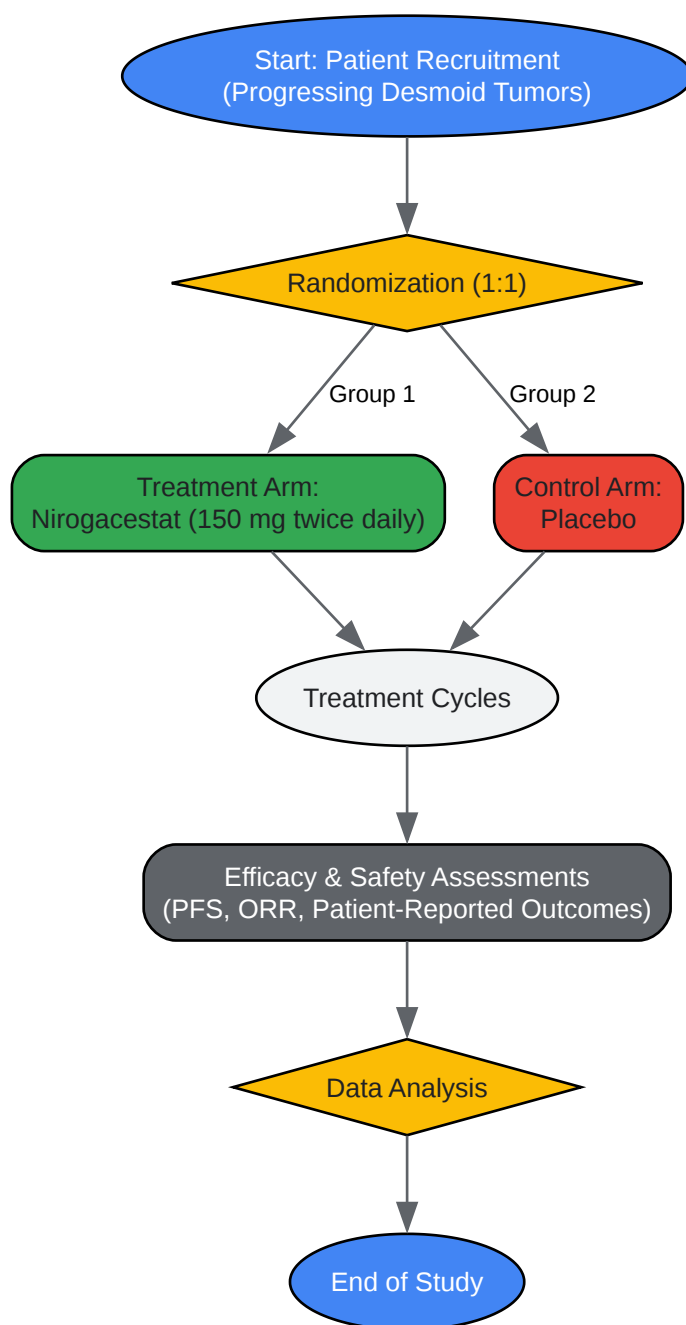


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Figure 2: General Workflow for an In Vitro Gamma-Secretase Inhibition Assay.

## Clinical Development Workflow

The clinical development of **Nirogacestat** followed a structured path to evaluate its safety and efficacy in patients with desmoid tumors. The Phase 3 DeFi trial was a pivotal study that led to its approval.<sup>[3][21]</sup>



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Figure 3: Simplified Workflow of the Phase 3 DeFi Clinical Trial for **Nirogacestat**.

## Conclusion

**Nirogacestat** represents a significant therapeutic innovation for patients with desmoid tumors. Its well-characterized chemical structure and physicochemical properties have enabled the development of an effective oral formulation. The targeted inhibition of the  $\gamma$ -secretase enzyme

and the subsequent downregulation of the Notch signaling pathway provide a clear mechanism of action for its anti-tumor activity. The robust clinical trial data supporting its efficacy and manageable safety profile have established **Nirogacestat** as a valuable treatment option for this rare and debilitating disease. Further research may explore its potential in other Notch-dependent malignancies.

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